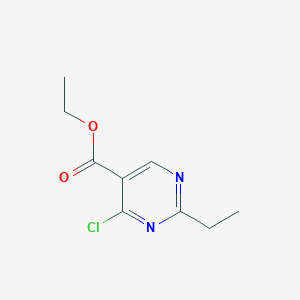

Ethyl 4-chloro-2-ethylpyrimidine-5-carboxylate

Description

Ethyl 4-chloro-2-ethylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a chloro substituent at the 4-position and an ethyl group at the 2-position of the pyrimidine ring, with an ester (ethoxycarbonyl) group at the 5-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in nucleophilic substitution reactions where the 4-chloro group acts as a reactive site for further functionalization . Its synthesis typically involves multi-step procedures, including cyclization of malonate derivatives followed by chlorination using POCl₃ .

Properties

IUPAC Name |

ethyl 4-chloro-2-ethylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-3-7-11-5-6(8(10)12-7)9(13)14-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMPMYWAOKAOGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-2-ethylpyrimidine-5-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 4-chloro-2-ethylpyrimidine-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-ethylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation to form pyrimidine N-oxides or reduction to form dihydropyrimidines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like methanol or ethanol.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic substitution: Formation of substituted pyrimidines.

Hydrolysis: Formation of 4-chloro-2-ethylpyrimidine-5-carboxylic acid.

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of dihydropyrimidines.

Scientific Research Applications

Ethyl 4-chloro-2-ethylpyrimidine-5-carboxylate has several scientific research applications:

Pharmaceuticals: Used as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.

Agrochemicals: Utilized in the development of herbicides and fungicides.

Materials Science: Employed in the synthesis of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-ethylpyrimidine-5-carboxylate depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis . The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives with variations in substituents at the 2-, 4-, and 5-positions exhibit distinct physicochemical properties and reactivity. Below is a systematic comparison of ethyl 4-chloro-2-ethylpyrimidine-5-carboxylate with structurally analogous compounds:

Substituent Effects at the 2-Position

- The molecular weight decreases slightly (C₁₁H₁₃ClN₂O₂ vs. C₁₀H₁₁ClN₂O₂), which may influence solubility in polar solvents.

Ethyl 4-Chloro-2-(Trifluoromethyl)Pyrimidine-5-Carboxylate (Similarity: 0.91 ):

The electron-withdrawing trifluoromethyl group at the 2-position increases the electrophilicity of the 4-chloro substituent, accelerating nucleophilic aromatic substitution (SNAr) reactions. However, this compound’s higher molecular weight (C₉H₇ClF₃N₂O₂) and lipophilicity may reduce aqueous solubility compared to the ethyl analog.- Ethyl 4-Chloro-2-Phenylpyrimidine-5-Carboxylate (Compound 4c in ): The bulky phenyl group at the 2-position introduces significant steric hindrance, which could slow down reactions at the 4-chloro position.

Substituent Effects at the 4-Position

Ethyl 4-Hydroxy-2-Ethylpyrimidine-5-Carboxylate (Compound 8 in ):

The hydroxyl group at the 4-position eliminates the possibility of SNAr reactions but introduces hydrogen-bonding capacity, which may improve solubility in protic solvents. This derivative is often a precursor to chloro analogs via POCl₃ treatment .- Ethyl 4-Amino-2-Ethylpyrimidine-5-Carboxylate (Similarity: 0.66 ): The amino group at the 4-position enables participation in hydrogen bonding and conjugation, altering electronic properties. This compound is less reactive in SNAr but serves as a scaffold for further functionalization via diazotization or acylation.

Variations at the 5-Position (Ester Group)

- Mthis compound (Similarity: 0.86 ): Substituting the ethyl ester with a methyl ester shortens the alkyl chain, slightly reducing molecular weight (C₉H₁₀ClN₂O₂ vs.

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Ethyl 4-chloro-2-ethylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyrimidine Ring : A six-membered heterocyclic structure containing nitrogen atoms.

- Chloro Group : Present at the 4-position, contributing to its reactivity.

- Ethyl Group : Located at the 2-position, influencing its pharmacological properties.

- Carboxylate Functionality : At the 5-position, which plays a crucial role in its biological interactions.

The molecular formula for this compound is , with a molecular weight of approximately 186.60 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. It has been shown to act as an inhibitor or modulator of various enzymes and receptors involved in critical cellular processes such as proliferation, apoptosis, and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, as summarized in the table below:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| L5178Y Lymphoma | 15 | Inhibits cell proliferation |

| Lewis Lung Carcinoma | 20 | Induces apoptosis |

| Adenocarcinoma 755 | 18 | Cell cycle arrest |

These findings suggest that this compound may serve as a lead for developing new anticancer agents.

Antiviral Activity

In addition to its anticancer effects, this compound has been investigated for antiviral properties. Preliminary studies indicate that it can inhibit viral replication in certain models, making it a candidate for further exploration in antiviral drug development.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study published in a peer-reviewed journal highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular functions, which may be beneficial in treating metabolic disorders.

- Receptor Modulation : Research has shown that the compound interacts with receptors that regulate cell signaling pathways. This interaction can affect processes related to inflammation and cancer progression, indicating its potential therapeutic applications.

- Pharmaceutical Development : this compound is utilized as a key intermediate in synthesizing various pharmaceuticals targeting neurological disorders and enhancing drug efficacy.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with other similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | C8H10ClN2O2 | Methyl instead of ethyl; similar activity profile |

| Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | C8H10N2O3 | Hydroxyl group at the 4-position; distinct properties |

| 5-Chloro-2-ethylpyrimidine-4-carboxylic acid | C8H10ClN3O2 | Different position of carboxylic acid; alternative applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.